![molecular formula C33H22OS2 B14224364 3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl- CAS No. 583886-86-6](/img/structure/B14224364.png)

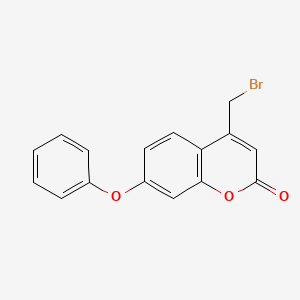

3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower amounts of the desired product .

Industrial Production Methods

For industrial-scale production, ball-milling with catalytic InCl3 has been shown to produce naphthopyrans in excellent yields with minimal side products . This method is advantageous as it excludes the need for a Brønsted acid catalyst, making it suitable for constructing naphthopyrans with acid-sensitive functional groups.

Análisis De Reacciones Químicas

Types of Reactions

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- undergoes various chemical reactions, including:

Photochromic Reactions: Upon UV irradiation, the compound can convert from a closed form to colored isomers, such as transoid-cis and transoid-trans forms.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less documented.

Substitution Reactions: Substituents on the naphthopyran ring can be modified to tune its properties, such as color and fading kinetics.

Common Reagents and Conditions

UV Light: Used to induce photochromic reactions.

Catalysts: β-cyclodextrin hydrate, InCl3, and TsOH are commonly used in the synthesis.

Major Products

The major products of these reactions are typically colored isomers, such as merocyanine dyes, which exhibit different colors and fading rates depending on the substituents and reaction conditions .

Aplicaciones Científicas De Investigación

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- has several scientific research applications:

Materials Science: Used in the development of mechanochromic materials that change color under mechanical stress.

Photochemistry: Employed in the study of photochromic reactions and the development of photochromic lenses.

Polymer Chemistry: Incorporated into polymer networks to create stress-responsive materials.

Mecanismo De Acción

The mechanism of action for 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- primarily involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes a transition from a closed form to colored isomers through a 6π electrocyclic ring-opening process . This process involves the formation of transient species, such as excited singlet and triplet states, which eventually lead to the formation of long-lived colored photoproducts .

Comparación Con Compuestos Similares

Similar Compounds

3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the bithiophen substituent.

3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents that affect its photochromic behavior.

Uniqueness

The presence of the bithiophen substituent in 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- enhances its photochromic properties, making it more responsive to UV light and allowing for more precise tuning of its color and fading kinetics . This makes it particularly valuable in applications requiring high sensitivity and specificity, such as stress sensing in polymeric materials .

Propiedades

Número CAS |

583886-86-6 |

|---|---|

Fórmula molecular |

C33H22OS2 |

Peso molecular |

498.7 g/mol |

Nombre IUPAC |

3,3-diphenyl-8-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |

InChI |

InChI=1S/C33H22OS2/c1-3-8-25(9-4-1)33(26-10-5-2-6-11-26)20-19-28-27-15-13-24(22-23(27)14-16-29(28)34-33)30-17-18-32(36-30)31-12-7-21-35-31/h1-22H |

Clave InChI |

YIFPQKUHABXUKN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=C(S5)C6=CC=CS6)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)

![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)

![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)

![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)

![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)